

Technical Guide: Physicochemical Properties of Boc-L-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-L-6-hydroxynorleucine*

Cat. No.: *B558258*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information and general scientific principles regarding Boc-L-Nle(6-OH)-OH. Specific quantitative solubility and stability data for this compound are not readily available in published literature. The experimental protocols and comparative data herein are intended as a guide for researchers to design their own studies for this specific molecule.

Introduction

N- α -tert-Butyloxycarbonyl-6-hydroxy-L-norleucine, or Boc-L-Nle(6-OH)-OH, is a synthetic amino acid derivative. The presence of the Boc protecting group on the alpha-amino group makes it a valuable building block in peptide synthesis, allowing for the stepwise addition of amino acids. The hydroxyl group on the side chain offers a site for further modification, such as glycosylation or attachment of labels, making it a versatile tool in peptidomimetic and drug discovery research. Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, and biological assays.

Core Properties of Boc-L-Nle(6-OH)-OH

While detailed experimental data is limited, basic physical and chemical properties have been compiled from various suppliers.

Table 1: Physical and Chemical Properties of Boc-L-Nle(6-OH)-OH

Property	Value	Source
CAS Number	77611-37-1	[1] [2]
Molecular Formula	C ₁₁ H ₂₁ NO ₅	[2]
Molecular Weight	247.29 g/mol	[2]
Alternate Names	Boc-L-6-Hydroxynorleucine	[2]
Storage Conditions	2-8°C, Sealed in a dry place	[3]

Solubility Profile

Quantitative solubility data for Boc-L-Nle(6-OH)-OH in various solvents is not publicly available. However, the solubility of structurally similar Boc-protected amino acids can provide a useful starting point for solvent screening. The polarity of the side chain plays a significant role in solubility.[\[4\]](#) The linear, aliphatic side chain of norleucine is nonpolar, but the terminal hydroxyl group in Boc-L-Nle(6-OH)-OH introduces polarity, which will influence its solubility profile.

Table 2: Comparative Solubility of Structurally Related Boc-Amino Acids

Compound	Solvent	Solubility	Source
Boc-L-Nle-OH	DMSO	≥ 200 mg/mL	[5]
Boc-L-Leu-OH	DMSO	100 mg/mL (requires sonication)	[6]
Acetic Acid	Soluble (c=2)	[3]	
Chloroform, Dichloromethane, Ethyl Acetate, Acetone	Soluble	[3]	
General Boc-Amino Acids	DMF, NMP, DCM	Generally Soluble	[4] [7]

Based on this comparative data, it is anticipated that Boc-L-Nle(6-OH)-OH will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like

methanol. The presence of the hydroxyl group may also confer some limited solubility in aqueous buffers, particularly at non-neutral pH.

General Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound like Boc-L-Nle(6-OH)-OH.

Materials:

- Boc-L-Nle(6-OH)-OH
- A panel of solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, DMSO, DMF)
- Analytical balance
- Vortex mixer
- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantification

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of Boc-L-Nle(6-OH)-OH to a known volume of each solvent in a series of vials.
 - Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solute:
 - Centrifuge the vials at high speed to pellet the undissolved solid.

- Quantification:
 - Carefully remove a known volume of the supernatant.
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.
- Calculation:
 - Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Stability Profile

The Boc protecting group is known to be stable under basic and nucleophilic conditions but is readily cleaved by acids.^{[7][8]} Therefore, Boc-L-Nle(6-OH)-OH is expected to be unstable in acidic environments. Supplier recommendations to store the compound at 2-8°C suggest that it may be susceptible to degradation at higher temperatures over long periods.

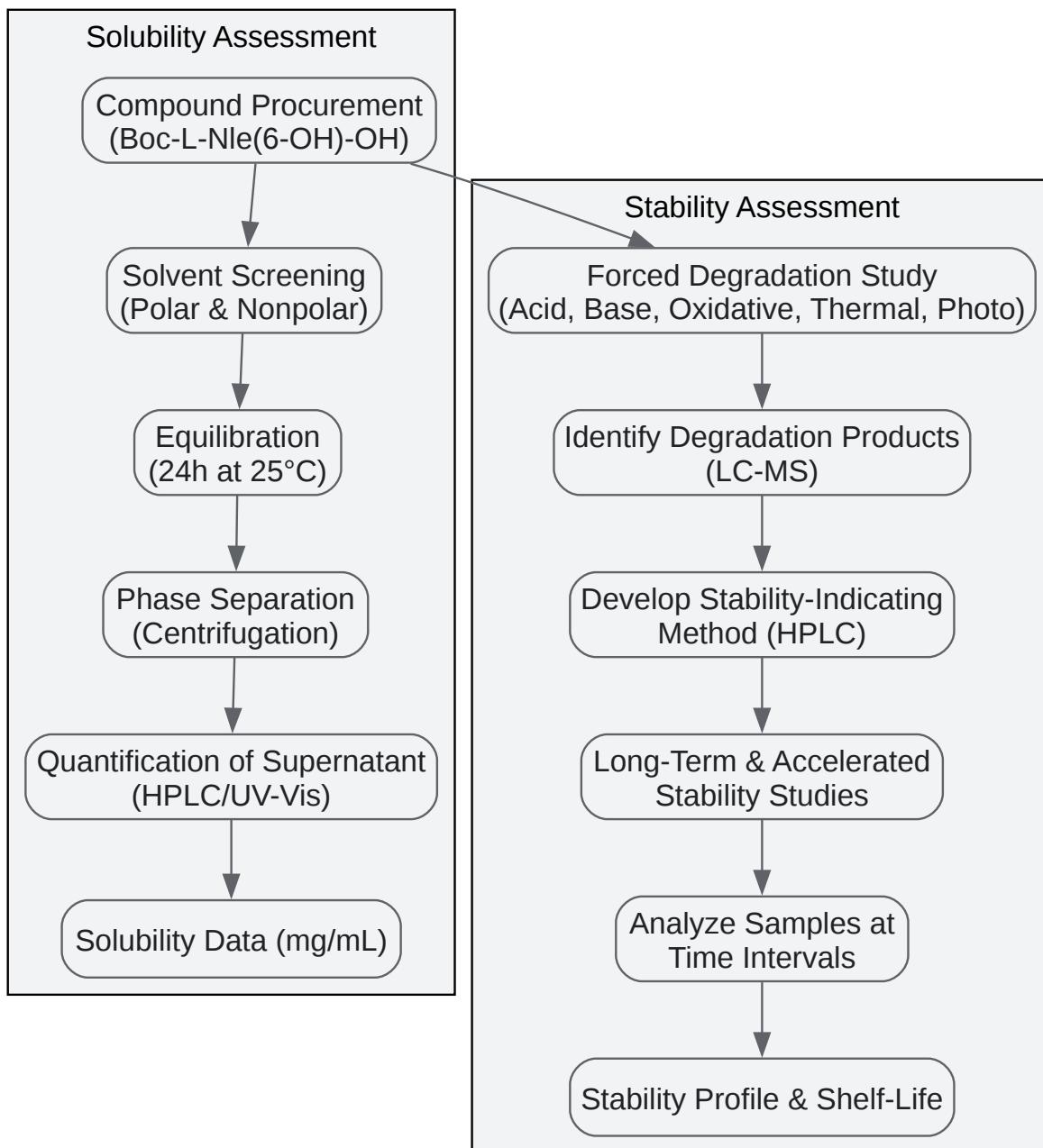
General Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of Boc-L-Nle(6-OH)-OH under various conditions, in line with ICH guidelines.^{[9][10]}

1. Forced Degradation Study:

- Purpose: To identify potential degradation products and pathways.
- Conditions:
 - Acidic: 0.1 M HCl at room temperature and 60°C.
 - Basic: 0.1 M NaOH at room temperature and 60°C.
 - Oxidative: 3% H₂O₂ at room temperature.
 - Thermal: Stored at elevated temperatures (e.g., 60°C, 80°C).

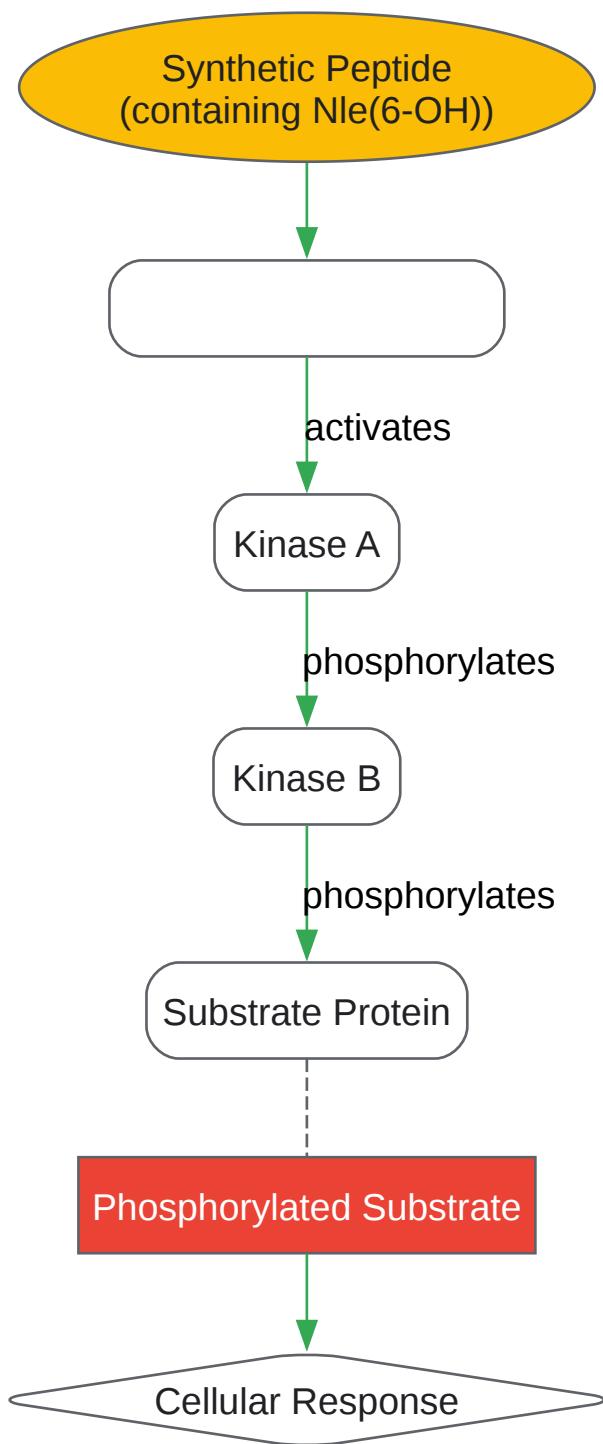
- Photostability: Exposed to light (ICH Q1B guidelines).
- Analysis: Monitor the sample at various time points by HPLC, looking for the appearance of new peaks and a decrease in the parent compound peak area.


2. Long-Term and Accelerated Stability Study:

- Purpose: To determine the shelf-life and recommended storage conditions.
- Conditions:
 - Long-Term: 2-8°C (recommended storage).
 - Accelerated: 25°C/60% RH and 40°C/75% RH.
- Methodology:
 - Store aliquots of the compound under the specified conditions.
 - At predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months), analyze the samples for purity and identity using a stability-indicating HPLC method.

Visualized Workflows and Pathways

Experimental Workflow for Physicochemical Characterization


The following diagram illustrates a logical workflow for determining the solubility and stability of a novel amino acid derivative.

[Click to download full resolution via product page](#)

Caption: A general workflow for the solubility and stability characterization of a novel compound.

Hypothetical Signaling Pathway Involvement

Modified amino acids like Boc-L-Nle(6-OH)-OH are often incorporated into peptides to probe or modulate biological pathways. The hydroxylated norleucine could, for instance, be part of a synthetic peptide designed to interact with a kinase, where the hydroxyl group might mimic a serine or threonine residue.

[Click to download full resolution via product page](#)

Caption: A hypothetical kinase cascade modulated by a peptide containing a modified amino acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. geno-chem.com [geno-chem.com]
- 2. scbt.com [scbt.com]
- 3. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. aapep.bocsci.com [aapep.bocsci.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. azupcriversitestorage01.blob.core.windows.net
[azupcriversitestorage01.blob.core.windows.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Boc-L-Nle(6-OH)-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558258#boc-l-nle-6-oh-oh-solubility-and-stability-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com